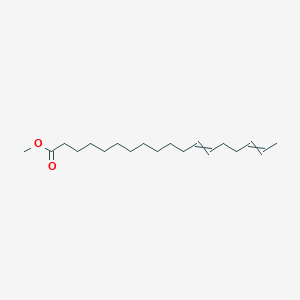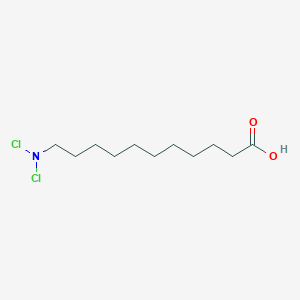![molecular formula C10H10BrNO2S B14622831 Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester CAS No. 57774-75-1](/img/structure/B14622831.png)
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is an organic compound with the molecular formula C10H10BrNO2S. This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester typically involves the reaction of 4-bromobenzyl isothiocyanate with ethanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxomethyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
Carbamic acid, (4-fluorophenyl)-, ethyl ester: Contains a fluorine atom instead of bromine.
Carbamic acid, (4-methylphenyl)-, ethyl ester: Has a methyl group instead of bromine.
Uniqueness
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
57774-75-1 |
|---|---|
Formule moléculaire |
C10H10BrNO2S |
Poids moléculaire |
288.16 g/mol |
Nom IUPAC |
ethyl N-(4-bromobenzenecarbothioyl)carbamate |
InChI |
InChI=1S/C10H10BrNO2S/c1-2-14-10(13)12-9(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |
Clé InChI |
YFLJSPIOJIBTOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


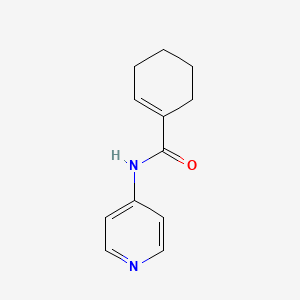

![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
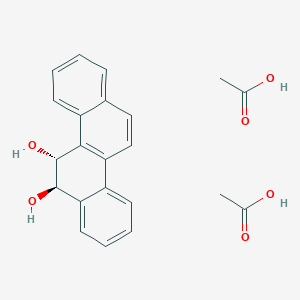

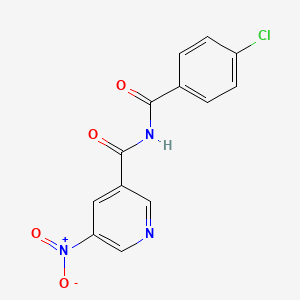

![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)

